6-(Aminomethyl)-1H-indazol-3-amine
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Overview
Description
6-(Aminomethyl)-1H-indazol-3-amine is a heterocyclic compound that features an indazole core with an aminomethyl group at the 6-position and an amine group at the 3-position. Indazole derivatives are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Mechanism of Action
Target of Action
The primary target of 6-(Aminomethyl)-1H-indazol-3-amine is Carbonic anhydrase VI (CA-VI) . This enzyme plays a crucial role in the reversible hydration of carbon dioxide . Its specific role in saliva is still unknown .
Mode of Action
Based on its target, it can be inferred that it interacts with carbonic anhydrase vi, potentially influencing the enzyme’s activity in the hydration of carbon dioxide .
Biochemical Pathways
Given its target, it likely impacts pathways involving carbon dioxide hydration
Result of Action
Given its target, it can be inferred that it may influence the hydration of carbon dioxide at a cellular level
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Aminomethyl)-1H-indazol-3-amine typically involves the construction of the indazole core followed by functionalization at the desired positions. One common method is the cyclization of o-phenylenediamines with appropriate reagents to form the indazole ring. Subsequent functionalization can be achieved through various reactions such as alkylation or amination.
For example, a typical synthetic route might involve:
Cyclization: Starting with o-phenylenediamine, cyclization can be induced using reagents like formic acid or acetic acid under reflux conditions to form the indazole core.
Amination: The amine group at the 3-position can be introduced via nucleophilic substitution reactions using appropriate amine sources.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents that are more suitable for large-scale production might be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-(Aminomethyl)-1H-indazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to reduce any oxidized forms back to the amine.
Substitution: Nucleophilic substitution reactions can be carried out to replace the amine or aminomethyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield nitroso or nitro derivatives, while substitution reactions could introduce alkyl or acyl groups.
Scientific Research Applications
6-(Aminomethyl)-1H-indazol-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex indazole derivatives.
Biology: The compound is explored for its potential as a biochemical probe to study enzyme functions and signaling pathways.
Medicine: Indazole derivatives, including this compound, are investigated for their potential therapeutic effects, such as anticancer, antimicrobial, and anti-inflammatory activities.
Industry: The compound can be used in the development of new materials with specific properties, such as dyes or polymers.
Comparison with Similar Compounds
Similar Compounds
2-Aminomethyl-1H-indazole: Similar structure but with the aminomethyl group at the 2-position.
3-Aminomethyl-1H-indazole: Similar structure but with the aminomethyl group at the 3-position.
5-Aminomethyl-1H-indazole: Similar structure but with the aminomethyl group at the 5-position.
Uniqueness
6-(Aminomethyl)-1H-indazol-3-amine is unique due to the specific positioning of the aminomethyl and amine groups, which can result in distinct biological activities and chemical reactivity compared to its isomers. This unique structure allows for specific interactions with molecular targets that might not be possible with other isomers.
Properties
IUPAC Name |
6-(aminomethyl)-1H-indazol-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4/c9-4-5-1-2-6-7(3-5)11-12-8(6)10/h1-3H,4,9H2,(H3,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVCSMKWWSLUJBY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CN)NN=C2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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